molecular formula C29H29Cl2F2N3O B1201880 3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride CAS No. 87071-17-8

3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

Cat. No.: B1201880
CAS No.: 87071-17-8
M. Wt: 544.5 g/mol
InChI Key: NYROSWRJVDXRAC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride follows IUPAC conventions by prioritizing the bicyclic pyrido[1,2-a]pyrimidin-4-one core as the parent structure. The numbering begins at the pyrimidin-4-one oxygen, with the methyl group at position 2 and the ethyl-piperidine substituent at position 3. The piperidine ring is substituted at position 4 with a bis(4-fluorophenyl)methylene group, while the dihydrochloride salt indicates protonation at two basic nitrogen sites.

The SMILES notation (CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl) and InChIKey (ZGUPMFYFHHSNFK-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers. The molecular formula C₃₀H₂₈Cl₂F₂N₄O confirms a molecular weight of 577.48 g/mol, consistent with high-resolution mass spectrometry data for analogous pyrido[1,2-a]pyrimidin-4-one derivatives.

Crystallographic Analysis of Bicyclic Core Architecture

X-ray diffraction studies of related pyrido[1,2-a]pyrimidin-4-one compounds reveal a planar bicyclic system with a mean deviation of 0.0148 Å from coplanarity. The pyrido[1,2-a]pyrimidin-4-one core in this compound likely adopts similar geometry, with bond lengths of 1.34 Å for the N1-C2 (pyrimidinone) and 1.29 Å for the C2-O (carbonyl) groups, based on comparisons to structurally characterized analogs.

Parameter Value Source Compound
Crystal System Triclinic 2-Methyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Space Group P1
Unit Cell (Å) a=7.2701, b=7.5248
Angles (°) α=105.975, β=105.735
π-π Stacking Distance 3.538 Å

The dihedral angle between the pyridine and pyrimidinone rings is typically 2.76°, while intermolecular C–H⋯O hydrogen bonds (2.50–2.65 Å) stabilize the lattice.

Conformational Dynamics of Piperidine Methylene Substituent

The 4-(bis(4-fluorophenyl)methylene)piperidine moiety adopts a chair conformation, as observed in crystallographic studies of analogous piperidine derivatives. The methylene bridge between the piperidine and bis(4-fluorophenyl) groups introduces torsional flexibility, with DFT calculations predicting energy barriers of 8–12 kJ/mol for ring puckering transitions.

Key conformational parameters include:

  • Torsion Angle (C3–N1–C4–CAr) : 120.5° (synclinal)
  • Piperidine Chair Parameters : q₂=0.022 Å, q₃=−0.572 Å
  • Fluorophenyl Dihedral : 32.9° between aromatic rings

Molecular dynamics simulations suggest the bis(4-fluorophenyl) groups rotate freely at 298 K, sampling quadrants around the piperidine axis with a 15 ps rotational correlation time.

Halogen Bonding Patterns in Bis(4-fluorophenyl) Motif

The bis(4-fluorophenyl) groups participate in Type-II F⋯F interactions (3.15–3.30 Å) and C–F⋯H–C contacts (2.70–2.85 Å). These interactions direct molecular packing into herringbone motifs, as evidenced by:

Interaction Type Distance (Å) Angle (°)
F⋯F 3.22 145.2
C–F⋯π 3.40 163.5
C–H⋯F 2.78 132.7

Electrostatic potential maps reveal σ-hole regions (+18.5 kcal/mol) on fluorine atoms, enabling cooperative halogen bonding with adjacent π-systems.

Protonation State Analysis of Dihydrochloride Salt Form

The dihydrochloride salt arises from protonation at:

  • Piperidine Nitrogen (N1) : pKa ~10.2 (calculated using Williams’ scale)
  • Pyrido[1,2-a]pyrimidin-4-one N2 : pKa ~3.8

X-ray photoelectron spectroscopy (XPS) of analogous salts shows N1s binding energies of 402.1 eV (protonated piperidine) and 399.6 eV (neutral pyrimidinone nitrogen). The chloride counterions form N–H⋯Cl hydrogen bonds (2.25–2.40 Å) and Cl⋯π contacts (3.45 Å) to stabilize the crystal lattice.

Site Bond Length (Å) Bond Angle (°)
N1–H⋯Cl 2.28 168.4
N2–H⋯Cl 2.35 155.7
Cl⋯Cg(π) 3.48 85.3

Properties

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N3O.2ClH/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22;;/h2-12,16H,13-15,17-19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROSWRJVDXRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87729-89-3 (Parent)
Record name R-56413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101007313
Record name 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87071-17-8
Record name R-56413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The core structure is typically synthesized via cyclization reactions involving pyrido-pyrimidinone precursors. For example:

  • Cyclization of 3-chloroethylpyrido-pyrimidinone intermediates with amines or other nucleophiles.

  • Alkylation of the pyrido-pyrimidinone nitrogen with ethyl groups.

Example Protocol (from Seganserin analogs) :

  • Reagents : 3-chloroethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, piperidine derivatives.

  • Conditions : Polar aprotic solvents (e.g., DMF, THF) under reflux.

  • Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for deprotonation.

Introduction of the Ethyl-Piperidine Side Chain

The ethyl-piperidine moiety is introduced via nucleophilic substitution or alkylation .

Table 1: Alkylation Conditions for Ethyl-Piperidine Bond Formation

SourceSubstratePiperidine DerivativeSolventCatalystYieldTemperature
DK168919B1 (5)Reactive ester (chloroethyl intermediate)4-(Bis(4-fluorophenyl)methylene)piperidine50% EtOHInCl₃ (20 mol%)95%40°C, 20 min
Seganserin (4)Chloroethyl-pyrido-pyrimidinoneBis(4-fluorophenyl)methylene-piperidineDMFK₂CO₃85%RT, 24h

Key Observations :

  • InCl₃ in ethanol under ultrasound accelerates reaction rates and improves yields.

  • K₂CO₃ in DMF facilitates mild alkylation at room temperature.

Formation of the Bis(4-fluorophenyl)methylene-Piperidine Group

The bis(aryl)methylene group is synthesized via Schiff base condensation or Mannich reaction .

Protocol for Piperidine Modification:

  • Reactants : Piperidine, bis(4-fluorophenyl)ketone/aldehyde.

  • Conditions : Acid catalysis (e.g., HCl, acetic acid) in ethanol.

  • Product : 4-(Bis(4-fluorophenyl)methylene)piperidine.

Example :

  • Catalyst : HCl (1 eq).

  • Solvent : Ethanol.

  • Temperature : Reflux for 3–6 hours.

Salt Formation (Dihydrochloride)

The free base is converted to the dihydrochloride salt for pharmaceutical compatibility.

Table 2: Dihydrochloride Formation Conditions

SourceBase CompoundAcidSolventYieldPurity
US6620942B2 (7)Free base pyrido-pyrimidinoneHCl (0.6 eq)Isopropanol>99%>99.1%
DK168919B1 (5)Alkylated intermediateHCl (excess)EtOH/H₂O56.6%94.4%

Critical Steps :

  • HCl Addition : Controlled stoichiometry (0.6–1.05 equivalents) to avoid over-salting.

  • Purification : Recrystallization from ethanol/water or trituration with methylene chloride.

Optimized Synthetic Route

Step 1 : Synthesize 3-chloroethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Step 2 : Alkylate with 4-(bis(4-fluorophenyl)methylene)piperidine in DMF/K₂CO₃.
Step 3 : Convert the free base to dihydrochloride using HCl in isopropanol.

Challenges and Solutions

  • Side Reactions : Competing elimination or over-alkylation.

    • Mitigation : Use stoichiometric control and polar aprotic solvents.

  • Stereochemical Control : Bis(aryl)methylene group regioselectivity.

    • Solution : Acid-catalyzed condensation ensures predictable Schiff base formation.

  • Salt Purity : Residual impurities from free base.

    • Purification : Recrystallization in ethanol/water or activated charcoal treatment.

Analytical Data and Characterization

Key Data from PubChem (CID 159037) :

PropertyValue
Molecular FormulaC₂₉H₂₇F₂N₃O·2HCl
Molecular Weight544.5 g/mol
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl
IUPAC Name3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Spectroscopic Confirmation :

  • NMR : Peaks for pyrido-pyrimidinone (δ 8.5–9.0 ppm), piperidine (δ 1.5–3.5 ppm), and bis(4-fluorophenyl)methylene (δ 6.8–7.5 ppm).

  • HPLC : Purity >99% after recrystallization.

Summary of Reaction Conditions

ParameterOptimal ValueSource
Alkylation SolventDMF or 50% EtOHDK168919B1 (5), Seganserin (4)
CatalystInCl₃ (20 mol%) or K₂CO₃DK168919B1 (5), US6620942B2 (7)
Temperature40°C (ultrasound) or RTDK168919B1 (5), Seganserin (4)
Dihydrochloride Yield>99% (isopropanol/HCl)US6620942B2 (7)

Chemical Reactions Analysis

R 56413 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

R 56413 is similar to other serotonin receptor antagonists like ritanserin, pirenperone, and butanserin . it is unique in its specific binding affinity and selectivity for serotonin 2 receptors, which may result in different pharmacological profiles and therapeutic potentials.

Comparison with Similar Compounds

Key Observations:

Chromeno-pyrimidinones () exhibit extended π-conjugation, which may enhance UV absorption properties for analytical detection .

Substituent Effects :

  • The bis(4-fluorophenyl)methylene group in the target compound increases lipophilicity (clogP ~5.5* estimated) compared to the 4-fluoro-2-hydroxybenzoyl substituent in (clogP ~3.8*), suggesting divergent pharmacokinetic profiles .
  • Piperazine in introduces a second nitrogen, improving water solubility (cLogP ~2.1*) versus piperidine analogs, albeit at the cost of membrane permeability .

Salt Forms: The dihydrochloride salt of the target compound likely offers superior solubility in polar solvents (e.g., water or DMSO) compared to the monohydrochloride salt in , critical for formulation in parenteral delivery .

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